

Spectroscopic Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-(1H-Pyrrol-1-yl)pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1H-pyrrol-1-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2-(1H-pyrrol-1-yl)pyridine** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-(1H-pyrrol-1-yl)pyridine**. The data presented below includes ¹H and ¹³C NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Proton Position	Chemical Shift (δ , ppm)
Pyrrole H-2', H-5'	7.05
Pyrrole H-3', H-4'	6.30
Pyridine H-3	7.25
Pyridine H-4	7.85
Pyridine H-5	7.40
Pyridine H-6	8.50

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Carbon Position	Chemical Shift (δ , ppm)
Pyrrole C-2', C-5'	119.5
Pyrrole C-3', C-4'	110.1
Pyridine C-2	150.8
Pyridine C-3	121.5
Pyridine C-4	138.0
Pyridine C-5	118.9
Pyridine C-6	148.2

Solvent: CDCl_3

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for **2-(1H-pyrrol-1-yl)pyridine** are listed below.

Table 3: FT-IR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Wavenumber (cm ⁻¹)	Vibrational Mode
3100-3000	C-H Aromatic Stretch
1590-1570	C=N Pyridine Ring Stretch
1500-1400	C=C Aromatic Ring Stretch
1320	C-N Stretch
745	C-H Out-of-plane Bend

Technique: Neat, Capillary Cell

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maximum (λ_{max}) indicates the presence of conjugated systems.

Table 4: UV-Vis Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Solvent	λ_{max} (nm)
Ethanol	235, 275

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general methodology for acquiring similar data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(1H-pyrrol-1-yl)pyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

- Acquisition: Record ^1H and ^{13}C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ^1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

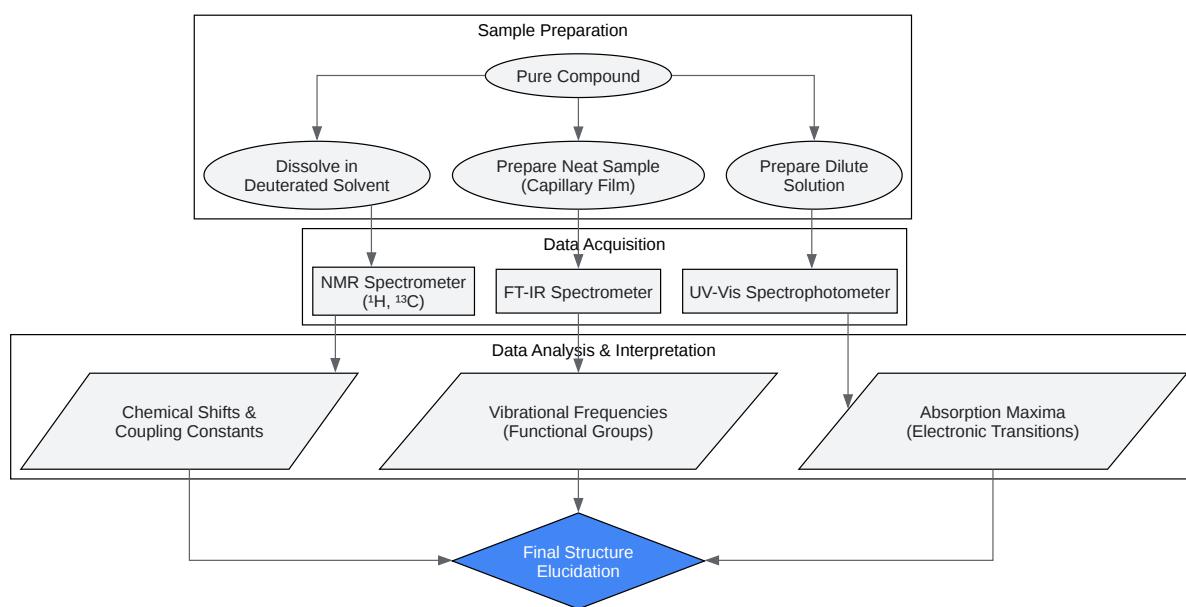
- Sample Preparation: As **2-(1H-pyrrol-1-yl)pyridine** is a liquid at room temperature, the spectrum can be obtained from a neat sample.
- Technique: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-(1H-pyrrol-1-yl)pyridine** in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.
- Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm to identify the absorption maxima (λ_{max}).

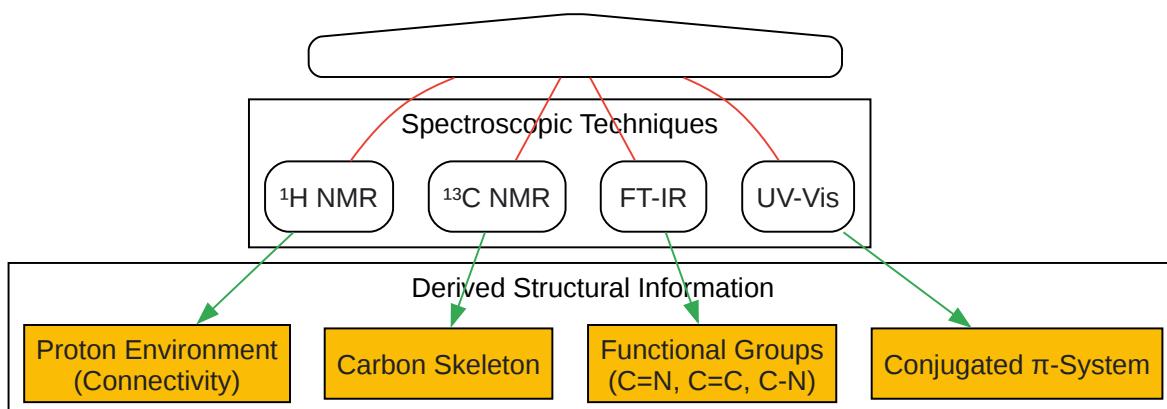
Data Interpretation and Workflow

The acquisition and interpretation of spectroscopic data follow a logical workflow. The diagrams below illustrate this process and the relationship between the different spectroscopic methods and the structural information they provide.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Caption: Relationship between spectroscopic data and structural insights.

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